Cas no 40807-03-2 (1-nitro-4-(2-phenylethenesulfonyl)benzene)

1-Nitro-4-(2-phenylethenesulfonyl)benzene is a sulfonyl-based aromatic compound featuring a nitro substituent and a phenylethenesulfonyl functional group. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. The nitro group enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the vinyl sulfonyl moiety offers versatility in Michael additions or polymerizable systems. Its well-defined molecular architecture ensures consistent performance in controlled reactions. The compound is typically utilized in research and specialty chemical synthesis, where precise functional group manipulation is required. Proper handling is advised due to potential sensitivity to light and moisture.
1-nitro-4-(2-phenylethenesulfonyl)benzene structure
40807-03-2 structure
Product Name:1-nitro-4-(2-phenylethenesulfonyl)benzene
CAS No:40807-03-2
MF:C14H11NO4S
MW:289.306442499161
CID:2633816
PubChem ID:9036014
Update Time:2025-10-05

1-nitro-4-(2-phenylethenesulfonyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-nitro-4-[[(1E)-2-phenylethenyl]sulfonyl]-
    • 1-nitro-4-(2-phenylethenesulfonyl)benzene
    • Inchi: 1S/C14H11NO4S/c16-15(17)13-6-8-14(9-7-13)20(18,19)11-10-12-4-2-1-3-5-12/h1-11H/b11-10+
    • InChI Key: UTFUXBJSDKZRSI-ZHACJKMWSA-N
    • SMILES: C1([N+]([O-])=O)=CC=C(S(/C=C/C2=CC=CC=C2)(=O)=O)C=C1

1-nitro-4-(2-phenylethenesulfonyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26576833-0.05g
1-nitro-4-(2-phenylethenesulfonyl)benzene
40807-03-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-nitro-4-(2-phenylethenesulfonyl)benzene

Research Briefing on 1-Nitro-4-(2-phenylethenesulfonyl)benzene (CAS: 40807-03-2) in Chemical Biology and Pharmaceutical Applications

1-Nitro-4-(2-phenylethenesulfonyl)benzene (CAS: 40807-03-2) is a sulfonyl-based nitroaromatic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This briefing synthesizes the latest findings on its synthesis, mechanisms, and potential therapeutic applications, with a focus on peer-reviewed studies published within the last three years.

Recent studies highlight the compound's role as a versatile intermediate in organic synthesis, particularly in the development of sulfonamide derivatives. A 2023 Journal of Medicinal Chemistry study demonstrated its efficacy as a Michael acceptor in thiol-mediated conjugation reactions, enabling site-specific protein modifications—a critical advancement for bioconjugation in drug delivery systems. Density functional theory (DFT) calculations further revealed its electrophilic reactivity at the β-carbon of the vinyl sulfone moiety, which correlates with observed bioactivity.

In antimicrobial applications, derivatives of 40807-03-2 exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) in a 2024 European Journal of Medicinal Chemistry report. The nitro group's redox activity was found to synergize with the sulfonyl component, generating reactive oxygen species that disrupt bacterial membranes. Notably, lead optimization efforts achieved a 16-fold improvement in selectivity indices compared to early analogs.

Ongoing oncology research explores its potential as a covalent inhibitor of protein tyrosine phosphatases (PTPs). A Nature Communications (2023) study identified 1-nitro-4-(2-phenylethenesulfonyl)benzene as a scaffold for allosteric PTP1B inhibitors, showing >80% target engagement at 10 μM in cellular models. Structural analogs are now in preclinical evaluation for metabolic disorder therapeutics.

Challenges remain in optimizing pharmacokinetic properties, as the compound's LogP (>3.5) and aqueous solubility (<50 μg/mL) currently limit bioavailability. Recent formulation strategies employing cyclodextrin inclusion complexes (International Journal of Pharmaceutics, 2024) have shown promise in enhancing dissolution rates by 300% without compromising stability.

This compound's dual functionality as both an electrophilic warhead and a fluorescence quencher (via nitroaromatic photoinduced electron transfer) positions it as a multifunctional tool for chemical probe development. Future directions include CRISPR-Cas9 screening to identify novel cellular targets and microfluidics-assisted high-throughput derivatization.

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